METHYL 4-[2-(1-BENZYL-5-OXO-2-SULFANYLIDENE-3-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}IMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE
Overview
Description
Methyl 4-[({1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a thioxo group, and a trifluoromethoxybenzyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(1-BENZYL-5-OXO-2-SULFANYLIDENE-3-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}IMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE involves multiple steps. One common method includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate aldehyde with a thioamide in the presence of a base to form the imidazolidinone core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Addition of the Trifluoromethoxybenzyl Group: This step involves the reaction of the imidazolidinone core with 4-(trifluoromethoxy)benzyl bromide in the presence of a base.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include benzyl chloride, 4-(trifluoromethoxy)benzyl bromide, and acetic anhydride.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, 4-(trifluoromethoxy)benzyl bromide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
Scientific Research Applications
Methyl 4-[({1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(1-BENZYL-5-OXO-2-SULFANYLIDENE-3-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}IMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate
- Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate
Uniqueness
Methyl 4-[({1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate is unique due to the presence of the trifluoromethoxybenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may contribute to its enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-[1-benzyl-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N3O5S/c1-38-26(37)20-9-11-21(12-10-20)32-24(35)15-23-25(36)34(17-18-5-3-2-4-6-18)27(40)33(23)16-19-7-13-22(14-8-19)39-28(29,30)31/h2-14,23H,15-17H2,1H3,(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUCOTLNRAQMBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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